molecular formula C4H9ClN4 B2529372 (1R)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride CAS No. 2241107-74-2

(1R)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride

Cat. No. B2529372
CAS RN: 2241107-74-2
M. Wt: 148.59
InChI Key: VDOZVNPFMBMTHQ-AENDTGMFSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives typically involves nucleophilic substitution reactions. For instance, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is achieved through the reaction of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole. Optimizing reaction conditions such as time, temperature, and reagent ratios is crucial for achieving high yields and purity. The described method yields a product with 93% purity after recrystallization, indicating a highly efficient synthesis suitable for industrial applications .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic techniques. For example, the structure of a synthesized triazole compound was confirmed using IR, NMR, and MS studies. Single-crystal XRD analysis can also be employed to ascertain the structure of the compound, as demonstrated in the synthesis of a triazole derivative with a fluorobenzo[d]isoxazol moiety .

Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions, including those used in click chemistry approaches. The synthesis of the fluorobenzo[d]isoxazol-containing triazole derivative was achieved using a click chemistry approach, starting from 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone . This indicates that triazole compounds can be versatile intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be characterized using techniques such as TGA and DSC to analyze thermal stability. The intercontacts within the crystal structure of such compounds can be studied using computational methods like Hirshfeld surface analysis. Additionally, the cytotoxicity and potential biological applications of these compounds can be evaluated through cytotoxic studies and molecular docking studies, as was done for the synthesized fluorobenzo[d]isoxazol-containing triazole derivative .

Scientific Research Applications

Synthesis and Characterization

  • A study described the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides. These compounds were characterized using various techniques and exhibited some antibacterial and antifungal activities comparable to standard medications (Pejchal, Pejchalová, & Růžičková, 2015).

Antimicrobial and Antifungal Activities

  • Research involving the synthesis of compounds related to (1R)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride showed promising antibacterial and antifungal activities. For instance, compounds synthesized in the study by Pejchal et al. were tested against a variety of bacterial and fungal strains, showing activity levels comparable to or slightly better than chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

properties

IUPAC Name

(1R)-1-(2H-triazol-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-3(5)4-2-6-8-7-4;/h2-3H,5H2,1H3,(H,6,7,8);1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOZVNPFMBMTHQ-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NNN=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(2H-Triazol-4-yl)ethanamine;hydrochloride

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